molecular formula C13H16N2O2 B12893953 4'-Methoxy-2-(1-pyrrolidinylimino)acetophenone CAS No. 25555-21-9

4'-Methoxy-2-(1-pyrrolidinylimino)acetophenone

Katalognummer: B12893953
CAS-Nummer: 25555-21-9
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: KPCCWMVIFFIQGS-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE is an organic compound that features a methoxyphenyl group and a pyrrolidinyl group linked through an iminoethanone bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired iminoethanone linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)PROPANE
  • 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)BUTANE

Uniqueness: 1-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YLIMINO)ETHANONE is unique due to its specific iminoethanone linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

25555-21-9

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

(2E)-1-(4-methoxyphenyl)-2-pyrrolidin-1-yliminoethanone

InChI

InChI=1S/C13H16N2O2/c1-17-12-6-4-11(5-7-12)13(16)10-14-15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3/b14-10+

InChI-Schlüssel

KPCCWMVIFFIQGS-GXDHUFHOSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)/C=N/N2CCCC2

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C=NN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.